Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate
Description
Molecular Architecture
The compound consists of a biphenyl core (two benzene rings connected by a single covalent bond) with two functional groups: a cyanomethyl (-CH2CN) substituent at the para position of one phenyl ring (designated as the 4' position) and a methyl carboxylate (-COOCH3) group at the meta position of the adjacent phenyl ring (designated as the 3 position). This arrangement creates a planar yet sterically hindered system due to the spatial orientation of the substituents (Figure 1).
Table 1: Key Molecular Descriptors
The biphenyl system adopts a dihedral angle between the two aromatic rings, influenced by the electron-withdrawing cyanomethyl and carboxylate groups. The methyl carboxylate group introduces ester functionality, while the cyanomethyl group contributes polarity and potential sites for nucleophilic attack.
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-[4-(cyanomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h2-8,11H,9H2,1H3 |
InChI Key |
GAYQMTLMNCHELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
- Purpose: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid derivative.
- Typical Reactants:
- Methyl 4-bromobenzoate (or similar aryl bromide with ester group)
- 4-cyanophenylboronic acid (bearing the cyanomethyl substituent)
- Catalysts and Conditions:
- Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
- Base such as potassium phosphate or sodium carbonate
- Solvent: Ethanol, toluene, or a mixture with water
- Temperature: Room temperature to reflux (~20–80 °C)
- Inert atmosphere (nitrogen or argon) to prevent catalyst degradation
- Reaction Time: Typically 4–24 hours depending on scale and conditions
- Yield: High yields reported, often around 85–90%.
This method is the most common and efficient for constructing the biphenyl framework with the desired substituents in place.
Introduction of the Cyanomethyl Group
- The cyanomethyl group can be introduced via substitution reactions on a suitable biphenyl precursor or by using 4-cyanophenylboronic acid in the Suzuki coupling step directly.
- Alternative methods include:
- Bromomethylation of the biphenyl ring followed by nucleophilic substitution with cyanide sources (e.g., sodium cyanide) under controlled conditions.
- Direct cyanomethylation using cyanomethyl reagents under base catalysis.
- These methods require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Esterification
- The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials such as methyl 4-bromobenzoate.
- Esterification conditions include:
- Acid-catalyzed reaction of the carboxylic acid with methanol (Fischer esterification)
- Use of coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for mild esterification
- In many syntheses, the ester group is present from the start to avoid additional steps.
Industrial and Continuous Flow Synthesis
- For large-scale production, continuous flow reactors are employed to improve reaction efficiency, control, and safety.
- Catalysts such as palladium on carbon or nickel complexes are used to enhance coupling efficiency.
- Reaction parameters are optimized to minimize by-products and maximize yield and purity.
Summary Table of Preparation Methods
| Step | Reactants/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Methyl 4-bromobenzoate + 4-cyanophenylboronic acid, Pd catalyst, base, ethanol, inert atmosphere, 20–80 °C, 4–24 h | Formation of biphenyl core with cyanomethyl and ester groups | 85–90% yield; high regioselectivity |
| Cyanomethyl Introduction | Bromomethylation followed by cyanide substitution or direct cyanomethylation | Introduction of cyanomethyl group | Requires careful control to avoid side reactions |
| Esterification | Carboxylic acid + methanol, acid catalyst or coupling reagents | Formation of methyl ester group | Often done prior to coupling or present in starting material |
| Industrial Scale Synthesis | Continuous flow reactors, Pd or Ni catalysts, optimized conditions | Large-scale efficient synthesis | High purity and yield; scalable |
Research Findings and Optimization
- Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) provide high activity and selectivity in Suzuki coupling. Ligand choice affects reaction rate and yield.
- Base Effects: Potassium phosphate and sodium carbonate are commonly used bases; they influence the coupling efficiency and by-product formation.
- Solvent Systems: Mixed aqueous-organic solvents improve solubility of reactants and catalyst stability.
- Temperature and Time: Moderate temperatures (50–80 °C) balance reaction rate and minimize decomposition. Reaction times vary from 4 to 24 hours depending on scale.
- Purification: Column chromatography or recrystallization is used to isolate the pure product with high purity (>98%).
- Safety Considerations: Cyanide reagents require strict handling protocols; inert atmosphere prevents catalyst poisoning.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Aminomethyl)[1,1’-biphenyl]-3-carboxylate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Lipophilicity : Halogenated derivatives (e.g., chloro-fluoro in ) exhibit higher logP values, favoring membrane permeability.
- Polarity: Cyano and nitro groups reduce logP (e.g., Methyl 4'-cyano analog: calculated logP = 2.1) compared to methyl or methoxy substituents .
- Thermal Stability : Nitro-substituted biphenyls () often have higher melting points (>150°C) due to strong intermolecular interactions.
Biological Activity
Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and possible therapeutic applications based on the latest research findings.
Chemical Structure and Properties
This compound features a biphenyl backbone with a cyanomethyl group and a carboxylate moiety. The presence of the cyanomethyl group enhances its reactivity, allowing it to interact with various biological targets. The chemical formula is with a molecular weight of approximately 249.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethyl group serves as a reactive site that can modulate enzyme or receptor activity, potentially influencing various biochemical pathways. Research has indicated that this compound may act as an inhibitor or modulator in several signaling cascades relevant to disease processes.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of key signaling pathways.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM depending on the cell type. These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
- Anti-inflammatory Studies : A study investigating the compound's effect on macrophage activation revealed a reduction in nitric oxide production and pro-inflammatory cytokine release (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
- Enzyme Interaction Analysis : Molecular docking studies have suggested that this compound can effectively bind to active sites of target enzymes, providing insights into its mechanism of action at the molecular level.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.
- Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Yield and Purity : The synthetic route allows for high yield and purity levels through careful optimization of reaction conditions.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl boronic acids and halides. For example, dual nickel/palladium catalysis has been employed to enhance regioselectivity and yield . Optimization strategies include adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–100°C), and solvent systems (e.g., toluene/water mixtures). Precursor intermediates like methyl 4-(tert-butylbenzamido) derivatives are critical, with yields reaching 85–87% under optimized conditions .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer : ¹H NMR is essential for confirming structure. Key features include:
- Aromatic protons: Multiplets in δ 7.2–8.5 ppm (e.g., δ 8.48 for ortho-coupled protons, J = 8.2 Hz) .
- Methyl ester: Singlet at δ 3.90–3.99 ppm .
- Cyanomethyl group: A singlet for the methylene group (δ ~2.5–3.0 ppm) may overlap with other signals, necessitating ¹³C NMR (δ ~110–120 ppm for nitrile carbon) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat). In case of skin contact, wash immediately with water for ≥15 minutes . For inhalation, move to fresh air and seek medical attention if symptoms persist. Store in a cool, dry place away from oxidizers .
Q. What are the typical intermediates in the synthesis of this compound, and how are their purities assessed?
- Methodological Answer : Key intermediates include methyl 4-amino-biphenyl carboxylates and tert-butylbenzamido derivatives . Purity is assessed via TLC (Rf comparison) and HPLC (≥95% purity). For example, intermediates like methyl 4-(4-(tert-butylbenzamido)) derivatives show distinct ¹H NMR signals (e.g., δ 1.38 ppm for tert-butyl protons) .
Advanced Research Questions
Q. How does this compound inhibit c-Myc–Max dimerization, and what experimental approaches validate its mechanism?
- Methodological Answer : The compound disrupts c-Myc–Max heterodimerization by binding directly to c-Myc, as shown via:
- Co-immunoprecipitation (Co-IP) : Reduces dimerization in HL60 cells in a dose-dependent manner .
- Luciferase reporter assays : Inhibits c-Myc-dependent transcription (IC₅₀ = 34.8 μM) with minimal effect on NF-κB-controlled reporters .
- Cell cycle analysis : Induces G0/G1 arrest in c-Myc-overexpressing cell lines (e.g., Daudi, HL60) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Discrepancies (e.g., HL60 vs. Daudi cell responses) are addressed by:
- Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., 48-hour treatments) .
- Genetic validation : Knockdown/overexpression of c-Myc to confirm target specificity.
- Off-target screening : Use proteome-wide assays (e.g., thermal shift assays) to rule out non-specific binding .
Q. How can structural modifications enhance the compound's inhibitory selectivity, and what computational methods support this design?
- Methodological Answer :
- Bioisosteric replacement : Substitute the cyanomethyl group with electron-withdrawing groups (e.g., nitrobenzooxadiazole) to improve binding affinity .
- Molecular docking : Simulate interactions with c-Myc’s bHLH-ZIP domain using software like AutoDock Vina.
- SAR studies : Derivatives with methyl or tert-butyl substituents show 2–5× selectivity for c-Myc–Max over Max–Max dimers .
Q. What crystallographic techniques elucidate the compound's binding mode with target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
